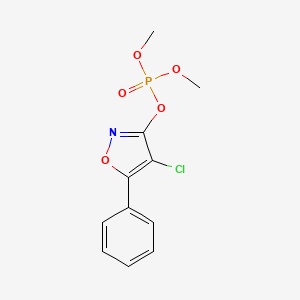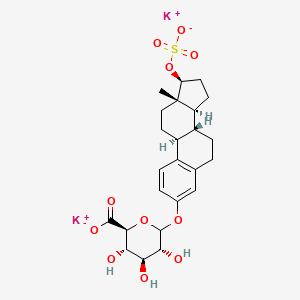
GM3-Ganglioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GM3-Ganglioside, also known as monosialodihexosylganglioside, is a type of ganglioside. Gangliosides are glycosphingolipids that contain one or more sialic acid residues. This compound is composed of three monosaccharide groups attached to a ceramide backbone. It is the most common membrane-bound glycosphingolipid in tissues and serves as a precursor for other, more complex gangliosides . This compound plays a crucial role in cellular signaling and has been implicated in various biological processes, including cell growth inhibition and modulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GM3-Ganglioside involves several steps, starting with the preparation of the ceramide backbone and the subsequent attachment of monosaccharide units. One common method involves the glycosylation of a glucosylsphingosine acceptor with a sialylgalactose donor. The reaction conditions typically include the use of a glycosylation promoter, such as a Lewis acid, and a suitable solvent . The synthesis can be fine-tuned by adjusting the protecting groups on the glucosylsphingosine acceptor to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from natural sources, such as bovine milk. The process includes dissolving the milk in water, followed by extraction with a methanol/chloroform mixture . The extracted gangliosides are then purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: GM3-Ganglioside undergoes various chemical reactions, including glycosylation, oxidation, and reduction. One notable reaction is the glycosylation of the ceramide backbone to form more complex gangliosides . Additionally, this compound can be oxidized or reduced to modify its functional groups and enhance its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include glycosylation promoters (e.g., Lewis acids), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) . The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the desired products.
Major Products Formed: The major products formed from the reactions of this compound include more complex gangliosides, such as GM1 and GD1, which are synthesized through additional glycosylation steps . These complex gangliosides have distinct biological functions and are important components of cell membranes.
Scientific Research Applications
GM3-Ganglioside has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In cancer research, this compound has been shown to inhibit the proliferation of various cancer cell lines, including ovarian, colorectal, and gastric cancer cells . It also plays a role in modulating immune responses by inhibiting the generation of cytokines by T cells . In the field of neurobiology, this compound is involved in the regulation of neural cell growth and differentiation . Additionally, this compound is used as a biomarker for certain diseases and as a target for therapeutic interventions .
Mechanism of Action
The mechanism of action of GM3-Ganglioside involves its interaction with specific molecular targets and pathways. This compound functions as an inhibitor of cell growth by modulating the activity of growth factor receptors, such as the epidermal growth factor receptor (EGFR) . It also interacts with the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 (MD-2) complex, promoting dimerization and oligomerization, which enhances immune responses . Additionally, this compound inhibits the generation of cytokines by T cells, contributing to its immunomodulatory effects .
Comparison with Similar Compounds
GM3-Ganglioside is unique among gangliosides due to its specific structure and biological functions. Similar compounds include other gangliosides, such as GM1, GD1, and GT1, which have additional monosaccharide units attached to the ceramide backbone . These gangliosides share some common functions with this compound but also have distinct roles in cellular signaling and immune modulation . For example, GM1 is known for its role in neuroprotection and synaptic plasticity, while GD1 is involved in cell adhesion and migration .
Properties
Molecular Formula |
C64H121N3O21 |
|---|---|
Molecular Weight |
1268.7 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tricosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |
InChI |
InChI=1S/C64H118N2O21.H3N/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-26-28-30-32-34-36-38-51(74)66-45(46(71)37-35-33-31-29-27-25-17-15-13-11-9-7-5-2)43-82-61-56(78)55(77)58(50(42-69)84-61)85-62-57(79)60(54(76)49(41-68)83-62)87-64(63(80)81)39-47(72)52(65-44(3)70)59(86-64)53(75)48(73)40-67;/h35,37,45-50,52-62,67-69,71-73,75-79H,4-34,36,38-43H2,1-3H3,(H,65,70)(H,66,74)(H,80,81);1H3/b37-35+;/t45-,46+,47-,48+,49+,50+,52+,53+,54-,55+,56+,57+,58+,59+,60-,61+,62-,64-;/m0./s1 |
InChI Key |
YFWFATFYEDEDLW-ALBXJJCDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



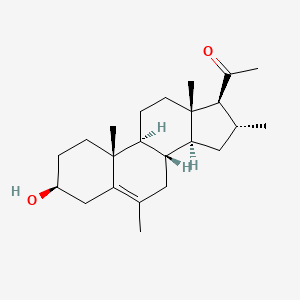
![calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B13821942.png)
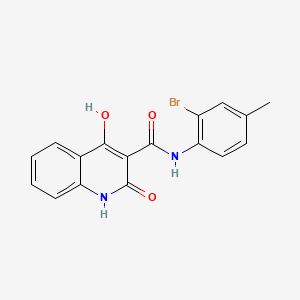

![Cyanamide, [14C]](/img/structure/B13821953.png)
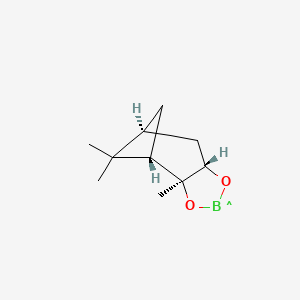
![Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B13821969.png)
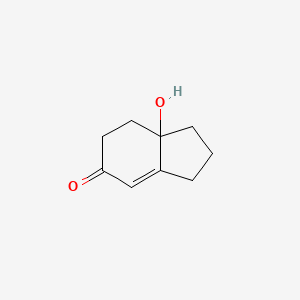
![(6Z)-6-[1-[2-(2-nitrophenyl)hydrazinyl]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13821982.png)
